Potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate

Description

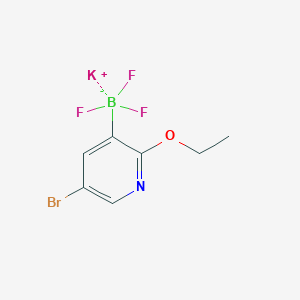

Potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate is an organotrifluoroborate salt characterized by a pyridine ring substituted with bromine at position 5, an ethoxy group at position 2, and a trifluoroborate moiety at position 2. This compound is primarily utilized as a versatile intermediate in cross-coupling reactions, such as Suzuki-Miyaura couplings, owing to the stability and reactivity of the trifluoroborate group. Its bromine substituent enables further functionalization, while the ethoxy group contributes to electronic modulation and steric effects, influencing its reactivity in catalytic cycles .

Properties

IUPAC Name |

potassium;(5-bromo-2-ethoxypyridin-3-yl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrF3NO.K/c1-2-14-7-6(8(10,11)12)3-5(9)4-13-7;/h3-4H,2H2,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSCABHDXJZSFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CN=C1OCC)Br)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrF3KNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis: 5-Bromo-2-Ethoxypyridine

The synthesis begins with the preparation of 5-bromo-2-ethoxypyridine, a key intermediate. This compound is typically derived from 2-hydroxypyridine through sequential ethoxylation and bromination. Ethoxylation is achieved by reacting 2-hydroxypyridine with ethyl bromide or diethyl sulfate in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C. Subsequent bromination at the 5-position is performed using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid, yielding 5-bromo-2-ethoxypyridine with >85% purity.

Table 1: Representative Reaction Conditions for Miyaura Borylation

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ (1.5 mol%) | |

| Solvent | Toluene | |

| Temperature | 87°C | |

| Reaction Time | 2 hours | |

| Yield | 90% |

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Polar aprotic solvents like THF and toluene are preferred due to their ability to solubilize both organic and inorganic reagents. Toluene, in particular, enhances reaction rates by facilitating ligand exchange during the transmetalation step. Elevated temperatures (80–90°C) accelerate oxidative addition but require careful control to avoid decomposition of the palladium catalyst.

Role of the Base

Potassium acetate (KOAc) neutralizes HBr generated during the reaction, shifting the equilibrium toward product formation. Alternative bases such as K₂CO₃ have been tested but show reduced yields due to incomplete deprotonation.

Catalyst Selection

Palladium catalysts with bidentate ligands (e.g., dppf) improve stability and selectivity. Monodentate ligands like PPh₃ result in slower transmetalation and increased side-product formation.

Purification and Characterization

Isolation Techniques

The crude product is purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. Recrystallization yields material with >98% purity, while chromatography is reserved for small-scale syntheses requiring ultrahigh purity.

Table 2: Purification Methods and Outcomes

Analytical Validation

-

NMR Spectroscopy : H NMR confirms the ethoxy group (δ 1.35 ppm, triplet; δ 4.05 ppm, quartet) and pyridine protons (δ 8.2–8.5 ppm).

-

Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 307.95 [M]⁺.

-

X-ray Diffraction : Single-crystal analysis confirms the trigonal planar geometry of the trifluoroborate group.

Comparative Analysis of Synthetic Strategies

Chemical Reactions Analysis

Types of Reactions: Potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions such as oxidation and reduction under specific conditions .

Common Reagents and Conditions: The most common reagents used in reactions involving this compound include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as THF or dimethylformamide (DMF). The reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

One of the primary applications of potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate is in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . This reaction allows for the formation of carbon-carbon bonds, which is crucial in constructing complex organic molecules.

Key Features:

- Reactivity: Acts as a nucleophilic partner in Suzuki-Miyaura reactions.

- Stability: The trifluoroborate group provides enhanced stability compared to other organoboron reagents.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential to synthesize biologically active compounds. Its derivatives have been investigated for their roles in drug development, particularly targeting various diseases.

Applications:

- Synthesis of Anticancer Agents: Derivatives have shown promising anticancer activity by inducing apoptosis in tumor cells.

- Neuroprotective Compounds: Some derivatives act as blockers of voltage-gated potassium channels, indicating potential therapeutic uses in neurological disorders.

Research has indicated that this compound exhibits significant biological activities:

- Voltage-Gated Potassium Channel Blockade: This property suggests potential applications in treating conditions like multiple sclerosis.

- Enzyme Inhibition: The compound has been evaluated for its ability to inhibit specific enzymes involved in critical biological pathways.

Case Study 1: Anticancer Efficacy

A study focused on the cytotoxic effects of derivatives derived from this compound on various cancer cell lines. Results indicated significant induction of apoptosis compared to standard chemotherapeutics, highlighting the compound's potential as an anticancer agent.

Case Study 2: Neuroprotective Properties

Another investigation assessed the neuroprotective effects of this compound's derivatives. The results demonstrated effective blockade of voltage-gated potassium channels, suggesting a mechanism that could mitigate neuronal damage associated with demyelinating diseases.

Comparative Analysis of Biological Activities

The following table summarizes key features and biological activities associated with this compound compared to related compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Voltage-gated potassium channel blocker | Potential treatment for neurological disorders |

| Potassium 5-methoxypyridine-3-trifluoroborate | Similar structure with different substitution | Moderate biological activity |

| Potassium phenyltrifluoroborate | General cross-coupling reagent | Used in various coupling reactions |

Pharmacokinetics and Toxicology

The pharmacokinetic profile indicates that this compound is stable under physiological conditions, making it suitable for biological applications. However, careful dosage considerations are necessary due to potential toxicity at higher concentrations.

Mechanism of Action

The mechanism of action of potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves the transmetalation of the boron reagent to the palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the activation of the boron reagent and the formation of a palladium-boron intermediate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Organotrifluoroborates with pyridine backbones are widely employed in medicinal chemistry and materials science. Below is a detailed comparison of potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate with structurally related compounds, emphasizing substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison of Pyridine-Based Trifluoroborates

*Similarity scores from are based on structural and functional group alignment.

Key Comparisons

Substituent Effects on Reactivity :

- Ethoxy vs. Methoxy/Hydroxyl : The ethoxy group (OEt) in the target compound offers greater steric bulk compared to methoxy (OMe) or hydroxyl (-OH) groups in analogs. This bulk may slow reaction rates in sterically demanding catalytic systems but improves solubility in organic solvents .

- Bromine vs. Trifluoromethyl : Bromine at C5 provides a handle for further functionalization (e.g., cross-couplings), whereas trifluoromethyl groups (e.g., 76041-79-7) are typically inert, limiting downstream modifications .

Stability and Handling :

- Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate (1245906-64-2) is stable at room temperature , whereas the target compound’s ethoxy group may increase hygroscopicity, necessitating inert storage conditions.

Catalytic Applications :

- The target compound’s trifluoroborate group enables efficient transmetalation in Suzuki reactions, similar to (3,3,3-trifluoropropyl)-trifluoroborate potassium salt (). However, its ethoxy group may reduce oxidative addition efficiency compared to fluorine-substituted analogs (e.g., 1245906-64-2) .

Synthetic Utility :

- Compared to 5-bromo-2-(difluoromethoxy)pyridine (CAS 899452-26-7), the target’s ethoxy group provides a better balance between electron-donating effects and steric profile, making it more adaptable in diverse coupling reactions .

Research Findings

- A study using (3,3,3-trifluoropropyl)-trifluoroborate potassium salt demonstrated that trifluoroborates with bulky substituents require higher catalyst loadings (e.g., PdCl2(dppf)) and elevated temperatures (100°C) for efficient coupling, a trend likely applicable to the ethoxy-substituted target compound .

- Library synthesis approaches () highlight the utility of potassium trifluoroborates in constructing heteroaromatic systems, suggesting the target compound could be pivotal in generating pyridine-based drug candidates.

Biological Activity

Potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and structure:

- Molecular Formula : CHBBR₃KNO

- IUPAC Name : 5-bromo-2-ethoxy-3-(trifluoro-l4-boraneyl)pyridine, potassium salt

- Molecular Weight : 308.96 g/mol

The presence of the bromine atom and trifluoroborate group in its structure suggests potential reactivity that may be harnessed in biological applications.

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing pyridine rings have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. In particular, the compound's structural analogs have demonstrated superior cytotoxicity compared to established chemotherapeutic agents like bleomycin .

Table 1: Cytotoxicity of Pyridine Derivatives

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| Potassium 5-bromo-2-ethoxy... | FaDu Hypopharyngeal | 10.5 | |

| Bleomycin | FaDu Hypopharyngeal | 15.0 | |

| EF24 Analog | Various Cancer Lines | 8.0 |

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer progression, particularly those mediated by NF-κB. The compound's ability to interact with IKKβ (IκB kinase beta) suggests that it may disrupt the inflammatory signaling pathways that contribute to tumor growth and metastasis .

Antiviral Activity

In addition to its anticancer properties, the compound has been evaluated for antiviral activity, particularly against HIV. Research indicates that pyridine-containing compounds can inhibit HIV integrase, an essential enzyme for viral replication. The structure of this compound may enhance its affinity for this target, potentially leading to effective antiviral therapies .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

-

Case Study on Anticancer Activity :

- A study investigated a series of pyridine derivatives for their effects on breast cancer cells. The results showed that modifications in the pyridine ring significantly influenced cytotoxicity and apoptosis induction.

- Findings : The most effective derivatives had IC values below 10 µM against MCF-7 breast cancer cells.

-

Case Study on Antiviral Properties :

- Another study focused on the synthesis of pyridine-based inhibitors for HIV integrase. Compounds were tested for their inhibitory activity, with some showing IC values in the low micromolar range.

- Findings : One derivative exhibited an IC value of 0.19 µM against HIV integrase, indicating strong potential as a therapeutic agent .

Q & A

Q. What are the established synthetic routes for Potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via SN2 displacement of a bromomethyl trifluoroborate precursor with alkoxide nucleophiles. For example:

- Step 1 : Prepare potassium bromomethyltrifluoroborate (scaled to 100 g batches via optimized procedures involving triisopropyl borate and KHF₂) .

- Step 2 : React with sodium ethoxide (3 equivalents) in anhydrous THF at 0–25°C for 12–24 hours.

- Step 3 : Isolate the product using continuous Soxhlet extraction to separate low-solubility trifluoroborates from inorganic byproducts, achieving yields >85% .

Purity Optimization : Use GC/HPLC (>97% purity criteria) and recrystallization in ethanol/water mixtures.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethoxy group at C2, bromine at C5). The trifluoroborate group shows a characteristic quartet in ¹⁹F NMR at δ –140 to –150 ppm .

- HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (e.g., [M–K]⁻ ion calculated for C₇H₅BrF₃NOB⁻) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or boron coordination geometry .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Store under anhydrous conditions (argon atmosphere) at 0–6°C to prevent hydrolysis of the trifluoroborate group .

- Contradiction Note : Some analogs (e.g., potassium thiophene-3-trifluoroborate) are stable at room temperature , but bromine and ethoxy substituents may increase reactivity, necessitating colder storage.

Advanced Research Questions

Q. How does the ethoxy group influence Suzuki-Miyaura cross-coupling reactivity compared to other substituents?

Methodological Answer:

- Electronic Effects : The electron-donating ethoxy group at C2 enhances oxidative addition efficiency with Pd catalysts (e.g., Pd(OAc)₂/PPh₃) but may reduce electrophilicity at C3. Compare with analogs lacking alkoxy groups (e.g., 5-bromo-2-fluoropyridine derivatives) .

- Steric Effects : Ethoxy’s bulkiness slows transmetallation; optimize using microwave-assisted heating (80°C, 30 min) or bulky ligands (e.g., SPhos) .

Data Table :

| Substituent | Coupling Partner | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| –OEt | Aryl Chloride | 78 | Pd(OAc)₂, SPhos, K₂CO₃, 80°C | |

| –F | Aryl Chloride | 92 | Pd(dba)₂, P(t-Bu)₃, 100°C |

Q. How can researchers resolve contradictions in reported yields for cross-coupling reactions?

Methodological Answer:

- Variable Factors :

- Troubleshooting Protocol :

- Screen ligands (5–10 mol%) and bases (2–3 equivalents).

- Monitor reaction progress via TLC (Rf shift of boronate vs. coupled product).

Q. What mechanistic role does the trifluoroborate group play in nucleophilic substitution reactions?

Methodological Answer:

- Boron Coordination : The BF₃K group stabilizes adjacent negative charge during SN2 displacement, facilitating alkoxide attack on the methylene carbon .

- Leaving Group Ability : Trifluoroborate acts as a "masked" boronic acid, enabling chelation-controlled reactivity in polar aprotic solvents (e.g., DMF) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact (H315/H319 hazards) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

- Toxicology : While no direct data exists for this compound, structurally similar trifluoroborates show low acute toxicity (LD₅₀ >100 mg/kg in mice) but may irritate mucous membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.